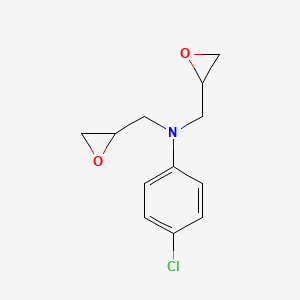
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline is an aromatic organic compound belonging to the glycidyl family. It is characterized by the presence of two oxirane (epoxy) groups attached to a nitrogen atom, which is further bonded to a 4-chloroaniline moiety. This compound is known for its applications in reducing the viscosity of epoxy resin systems and is used as a reactive diluent .
Métodos De Preparación
The synthesis of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated to yield the desired product. Industrial production methods often utilize a Lewis acid catalyst to facilitate the addition of epichlorohydrin to the aniline derivative .
Análisis De Reacciones Químicas
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including polymer cross-linking and bioconjugation .
Comparación Con Compuestos Similares
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline can be compared with other similar compounds such as:
N,N-bis(oxiran-2-ylmethyl)aniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
4,4’-methylenebis(N,N-diglycidylaniline): Contains two aniline moieties linked by a methylene bridge, offering enhanced cross-linking capabilities.
4-chloro-2-nitroaniline: Contains a nitro group instead of epoxy groups, leading to different chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its dual epoxy functionality and the presence of a chlorine substituent, which influence its reactivity and applications.
Propiedades
Número CAS |
34972-41-3 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
4-chloro-N,N-bis(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-1-3-10(4-2-9)14(5-11-7-15-11)6-12-8-16-12/h1-4,11-12H,5-8H2 |
Clave InChI |
CEGOCWZGIDQKJH-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
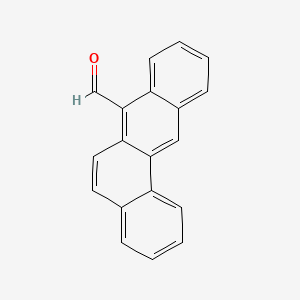
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
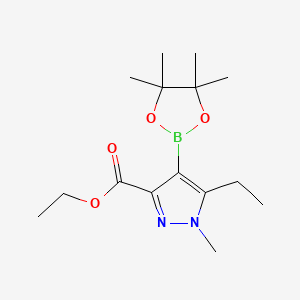

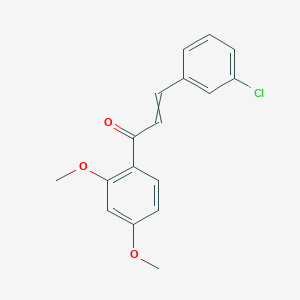
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
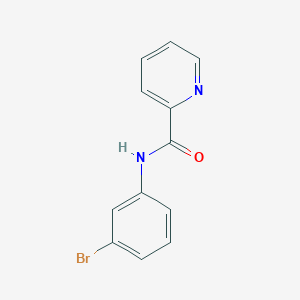
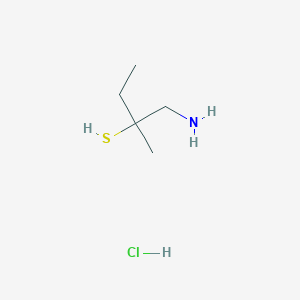
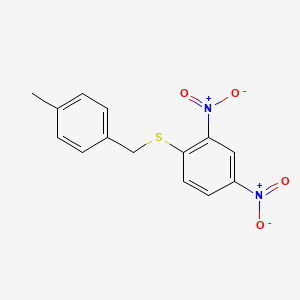
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
